N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
CAS No.:
Cat. No.: VC15081536
Molecular Formula: C28H30N4O5S2
Molecular Weight: 566.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H30N4O5S2 |
|---|---|
| Molecular Weight | 566.7 g/mol |
| IUPAC Name | 3-N-cyclohexyl-8-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
| Standard InChI | InChI=1S/C28H30N4O5S2/c1-36-21-11-8-16(14-22(21)37-2)12-13-29-25(33)17-9-10-19-20(15-17)32-24(31-26(19)34)23(39-28(32)38)27(35)30-18-6-4-3-5-7-18/h8-11,14-15,18H,3-7,12-13H2,1-2H3,(H,29,33)(H,30,35)(H,31,34) |
| Standard InChI Key | GIEJQMNLUBEWAW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NC5CCCCC5)OC |
Introduction
N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex heterocyclic compound that combines elements of thiazole and quinazoline structures. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, which are attributed to its unique molecular structure and functional groups. The molecular formula for this compound is C17H22N4O3S, indicating a relatively complex composition with multiple functional groups that can participate in various chemical reactions.
Structural Features
-
Molecular Structure: The compound features a fused thiazoloquinazoline ring system, which is known for its biological activities. The presence of a cyclohexyl group, a dimethoxyphenethyl moiety, and dicarboxamide functionalities contributes to its structural complexity and potential pharmacological effects.
-
Functional Groups: The compound contains several functional groups, including amide, thioxo, and aromatic rings, which are crucial for its reactivity and biological interactions.
Synthesis
The synthesis of N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves multiple steps, emphasizing the importance of controlling reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity of the final product.
Mechanism of Action
The mechanism of action for this compound primarily involves interactions with biological targets such as G-protein coupled receptors and BK channels. Understanding these interactions is crucial for elucidating its therapeutic potential.
Potential Applications
Given its structural complexity and potential biological activities, N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide may have applications in various therapeutic areas. Ongoing research is expected to expand its potential uses.
Stability and Reactivity
The compound exhibits stability under various pH conditions and reactivity towards electrophiles due to its multiple functional groups. These properties are significant for its formulation in pharmaceutical applications.
Spectroscopic Analysis
Spectroscopic methods such as NMR and mass spectrometry are typically used to confirm the structure and purity of this compound. These analyses are essential for ensuring the compound's identity and quality .
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume